molecular formula C11H9NO3 B13882939 5-Cyano-2-prop-2-enoxybenzoic acid

5-Cyano-2-prop-2-enoxybenzoic acid

Katalognummer: B13882939
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: DSKDEEYONAASJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyano-2-prop-2-enoxybenzoic acid is an organic compound with a unique structure that includes a cyano group, a prop-2-enoxy group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-prop-2-enoxybenzoic acid typically involves the reaction of 5-cyanobenzoic acid with prop-2-enol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the prop-2-enoxy group. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyano-2-prop-2-enoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of amines and other reduced forms.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

5-Cyano-2-prop-2-enoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 5-Cyano-2-prop-2-enoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the prop-2-enoxy group can modulate the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Cyano-2-formylbenzoic acid: Similar structure but with a formyl group instead of a prop-2-enoxy group.

    2-Cyano-5-oxopentanoic acid: Contains a cyano group and a ketone group, differing in the position and type of functional groups.

Uniqueness

5-Cyano-2-prop-2-enoxybenzoic acid is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

5-cyano-2-prop-2-enoxybenzoic acid

InChI

InChI=1S/C11H9NO3/c1-2-5-15-10-4-3-8(7-12)6-9(10)11(13)14/h2-4,6H,1,5H2,(H,13,14)

InChI-Schlüssel

DSKDEEYONAASJR-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=C(C=C(C=C1)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.